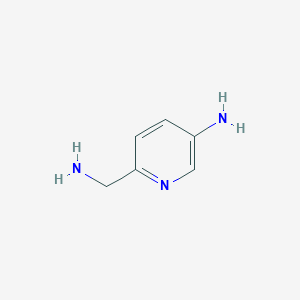

6-(Aminomethyl)pyridin-3-amine

描述

Overview of Pyridine-Based Compounds in Chemical Synthesis and Materials Science

Pyridine (B92270), first isolated from coal tar in 1849, is a heterocyclic aromatic compound structurally analogous to benzene, with one carbon atom replaced by nitrogen. numberanalytics.com This substitution has profound effects on the molecule's properties. The nitrogen atom's electronegativity makes the pyridine ring electron-deficient, influencing its reactivity in both electrophilic and nucleophilic substitution reactions. nih.gov Unlike benzene, pyridine is a weak base and is miscible with water. numberanalytics.comwikipedia.org

In chemical synthesis, pyridine and its derivatives serve as versatile intermediates, ligands, and catalysts. numberanalytics.com They are integral to the construction of complex molecules, including a wide range of pharmaceuticals and agrochemicals. numberanalytics.com In materials science, the pyridine motif is incorporated into polymers and nanomaterials, contributing to their electronic and optical properties. nih.gov The ability of the pyridine nitrogen to coordinate with metal ions is also a key feature in the development of catalysts and functional materials. researchgate.net

Significance of Aminomethyl and Amine Functionalities in Pyridine Systems

The introduction of aminomethyl (-CH2NH2) and amine (-NH2) groups onto a pyridine ring significantly modifies its chemical personality. These functional groups are crucial for several reasons:

Basicity and Reactivity: The amino groups increase the basicity of the pyridine system and provide reactive sites for a variety of chemical transformations, including acylation, alkylation, and participation in coupling reactions. cymitquimica.com The aminomethyl group, with its flexible methylene (B1212753) linker, offers a different steric and electronic profile compared to a directly attached amino group.

Hydrogen Bonding: The presence of N-H bonds in both functionalities allows for the formation of hydrogen bonds, which can influence molecular conformation, crystal packing, and interactions with biological targets.

Solubility: These polar groups generally enhance the solubility of the parent pyridine in polar solvents, including water, which can be advantageous in certain applications. nih.govcymitquimica.com

Chelation: The presence of multiple nitrogen atoms allows these compounds to act as chelating agents, forming stable complexes with metal ions. researchgate.net

Research Trajectories and Contemporary Relevance of 6-(Aminomethyl)pyridin-3-amine

The specific arrangement of an amino group at the 3-position and an aminomethyl group at the 6-position of the pyridine ring in this compound makes it a molecule of current research interest. cymitquimica.com Its structural features suggest potential as a versatile building block in medicinal chemistry and organic synthesis. cymitquimica.com The dual functionalities provide multiple points for chemical modification, allowing for the synthesis of diverse molecular architectures. Research involving aminomethyl pyridine derivatives has explored their potential as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4). nih.gov The substitution pattern is crucial for inhibitory activity, with the relative positions of the aminomethyl and other functional groups significantly impacting biological efficacy. nih.gov

Historical Context of this compound and Related Structural Motifs in Academic Literature

The study of aminopyridines and their derivatives has a long history in organic chemistry. Early research focused on their synthesis and basic reactivity. For instance, publications dating back to the mid-20th century describe the cyclization reactions of 2-aminopyridine (B139424) derivatives. acs.org Over the decades, the focus has expanded to include the development of novel synthetic methodologies and the exploration of their utility in various applications. The synthesis of aminopyridine derivatives has been advanced through multicomponent reactions, offering efficient access to a wide range of substituted pyridines. nih.gov The functionalization of the amino group in compounds like 4-aminopyridine (B3432731) has led to the development of derivatives with potential therapeutic applications. nih.govresearchgate.net The synthesis of chlorinated derivatives, such as 3-(aminomethyl)-6-chloropyridines, has also been a subject of investigation, highlighting the industrial relevance of these structural motifs. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 771574-03-9 | cymitquimica.comchemsrc.com |

| Molecular Formula | C₆H₉N₃ | cymitquimica.comchemsrc.com |

| Molecular Weight | 123.156 g/mol | chemsrc.com |

| Density | 1.173 g/cm³ | chemsrc.com |

| Boiling Point | 303.8°C at 760 mmHg | chemsrc.com |

| Flash Point | 163°C | chemsrc.com |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | cymitquimica.com |

| InChI | InChI=1S/C6H9N3/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3,7-8H2 | cymitquimica.com |

| SMILES | C1=CC(N)=CN=C1CN | cymitquimica.com |

Structure

3D Structure

属性

IUPAC Name |

6-(aminomethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDAMOUNDLMYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616385 | |

| Record name | 6-(Aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771574-03-9 | |

| Record name | 6-(Aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 6 Aminomethyl Pyridin 3 Amine

Established Synthetic Routes for 6-(Aminomethyl)pyridin-3-amine

Several well-documented routes are available for the preparation of this compound, each with its own set of advantages and limitations.

Nucleophilic Substitution Reactions in Pyridine (B92270) Synthesis

Nucleophilic substitution reactions on the pyridine ring are a common strategy. cymitquimica.com For instance, starting from a pre-functionalized pyridine derivative, such as one bearing a leaving group at the 6-position, the aminomethyl group can be introduced. A related approach involves the reaction of 3-aminopyridine (B143674) with the appropriate reagents to introduce the aminomethyl functionality. The reactivity of the pyridine ring is influenced by the electronic properties of existing substituents, which can direct the position of incoming groups.

Hydrogenation and Reductive Amination Strategies for Pyridine Derivatives

A prevalent method for synthesizing aminomethylpyridines involves the catalytic hydrogenation of a corresponding cyanopyridine precursor. smolecule.comwikipedia.org For the synthesis of this compound, a suitable starting material would be a 6-cyano-pyridin-3-amine derivative. The cyano group is reduced to an aminomethyl group using catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere. nih.gov

Reductive amination offers another versatile pathway. arkat-usa.org This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. google.com In the context of this compound synthesis, this could involve the reductive amination of a suitable pyridine-6-carboxaldehyde derivative. arkat-usa.org A variety of reducing agents can be employed, including sodium borohydride (B1222165) and its derivatives. arkat-usa.orggoogle.com

Table 1: Comparison of Catalysts in Hydrogenation of Cyanopyridines

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Raney Nickel | Methanol or Toluene solvent | High yields | Potential for side product formation |

| Palladium on Carbon | Ethanol or Acetic Acid solvent | Good yields | Risk of over-reduction to piperidine (B6355638) derivatives |

| Cobalt-based catalysts | 10–45 MPa H₂, 120–230°C | High yields (60-80%) | Requires high pressure and temperature |

Coupling Reactions for Functional Group Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of the aminomethyl group or its precursor onto the pyridine ring. nih.govresearchgate.net For example, a Suzuki or Stille coupling could be used to attach a suitable building block to a halogenated pyridine derivative. researchgate.net Subsequent functional group transformations would then yield the desired product. The Buchwald-Hartwig amination is another relevant palladium-catalyzed reaction for the formation of C-N bonds. nih.gov

Hydroxymethylation and Derivatization Approaches

Hydroxymethylation of a substituted 3-hydroxypyridine (B118123) can be a key step in an alternative synthetic route. researchgate.netgoogle.com This involves the introduction of a hydroxymethyl group (-CH2OH) onto the pyridine ring, which can then be converted to the aminomethyl group. researchgate.net This conversion typically involves activating the hydroxyl group (e.g., by converting it to a tosylate or halide) followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

Advanced Synthetic Transformations Involving the this compound Scaffold

The this compound molecule itself can serve as a starting point for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Functionalization of the Pyridine Ring System

The pyridine ring of this compound is susceptible to various functionalization reactions. evitachem.com The amino groups on the ring and the aminomethyl substituent can be protected to allow for selective reactions on the pyridine nucleus. Electrophilic aromatic substitution reactions can introduce additional substituents, with the position of substitution being directed by the existing groups. evitachem.com Furthermore, the nitrogen atom of the pyridine ring can be oxidized to an N-oxide, which can alter the reactivity of the ring and enable different substitution patterns.

Table 2: Summary of Synthetic Strategies for this compound

| Synthetic Strategy | Key Precursor Type | Key Reaction |

|---|---|---|

| Nucleophilic Substitution | Halogenated Pyridine | Substitution with an aminomethyl equivalent |

| Hydrogenation | Cyanopyridine | Catalytic reduction of the cyano group |

| Reductive Amination | Pyridine-carboxaldehyde | Reaction with an amine and a reducing agent |

| Palladium-Catalyzed Coupling | Halogenated Pyridine | Suzuki, Stille, or Buchwald-Hartwig reaction |

| Hydroxymethylation/Derivatization | Hydroxypyridine | Introduction of -CH2OH followed by conversion to -CH2NH2 |

Modifications at the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for various chemical transformations.

Acylation and Amide Formation: The aminomethyl group can react with acylating agents like 2,2-dimethylpropanoyl chloride under basic conditions to form the corresponding amide. evitachem.com This direct amination is a common strategy for derivatization.

Schiff Base Formation: Reaction with aldehydes can form a Schiff base, which can be subsequently reduced to yield a secondary amine. evitachem.com

Nucleophilic Substitution: The aminomethyl group can act as a nucleophile, participating in substitution reactions with various electrophiles. evitachem.com For instance, N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide can be hydrolyzed under acidic or basic conditions to yield 6-(aminomethyl)pyridine and 2,2-dimethylpropanoic acid. evitachem.com

Reactivity of the 3-Amino Group

The 3-amino group, being directly attached to the aromatic pyridine ring, exhibits distinct reactivity compared to the aliphatic aminomethyl group. Its nucleophilicity is influenced by the electron-withdrawing nature of the pyridine nitrogen.

Oxidative Dimerization: In related aminothieno[2,3-b]pyridine systems, the 3-amino group can participate in oxidative dimerization reactions when treated with reagents like aqueous sodium hypochlorite (B82951) (NaOCl), leading to complex heterocyclic structures. acs.org This suggests potential for similar oxidative couplings involving the 3-amino group of this compound under specific conditions.

Acylation: Acylation can occur at the 3-amino group. In studies of related pyrazolo[3,4-b]pyridines, acylation and carbamoylation reactions proceeded regioselectively at the amino group. grafiati.com

Diazotization: While not explicitly detailed for this compound in the search results, aromatic primary amines like the 3-amino group are generally susceptible to diazotization reactions, which would convert the amino group into a diazonium salt. This intermediate could then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups.

Regioselective Synthesis Strategies

Achieving regioselectivity is crucial when synthesizing or modifying di-functional compounds like this compound. This often involves the use of protecting groups or exploiting the inherent reactivity differences between the two amino groups.

Protecting Group Strategy: In the synthesis of related aminomethyl-pyridines, the tert-butyloxycarbonyl (Boc) group is used to protect an aminomethyl group. nih.gov A common sequence involves hydrogenation of a cyano group to an aminomethyl group, followed by Boc protection. nih.gov This protected intermediate allows for selective reactions at other sites before the Boc group is removed, typically with trifluoroacetic acid (TFA). nih.gov

Control via Reaction Conditions: The regioselective synthesis of different triazolopyrimidine isomers can be controlled by finely tuning reaction conditions. rsc.org For example, using mild acidic conditions can favor one regioisomer, while neutral ionic liquids can shift the selectivity toward another. rsc.org This principle of condition-based control could be applied to selectively react with either the 3-amino or the aminomethyl group.

Exploiting Inherent Reactivity: The synthesis of 3-aminomethyl-pyridines has been achieved via a hydrogenation/Boc-protection sequence on a cyano-pyridine precursor, followed by amidation and subsequent deprotection. nih.gov An alternative pathway involves first amidating the pyridine carboxylic acid and then selectively hydrogenating the cyano group using catalysts like Raney Nickel. nih.gov

Green Chemistry Approaches in this compound Synthesis

The chemical industry is increasingly shifting towards sustainable synthetic methods to reduce environmental impact. rsc.org This includes the use of greener catalysts, minimizing solvent use, and employing bio-based resources.

Catalyst Development for Sustainable Production

Catalysis is central to green chemistry, enabling efficient and selective transformations. rsc.org

Heterogeneous Catalysts: For the amination of biomass-derived diols, heterogeneous catalysts, such as those based on nickel (e.g., Ni-modified Cu–Cr2O3), have been developed. acs.org These catalysts are often more easily separated from reaction mixtures than homogeneous catalysts, facilitating reuse and reducing waste. researchgate.net However, these systems can require harsh conditions, such as high temperatures and pressures. acs.org

Homogeneous Catalysts: Ruthenium-based homogeneous catalysts, like Ru-PNP pincer complexes, have shown effectiveness in the amination of diols. acs.org While often highly active and selective, their separation from the product can be challenging.

Biocatalysis: Whole-cell biocatalysis presents an environmentally friendly alternative for amine synthesis. evitachem.comresearchgate.net For example, co-expressing enzymes like carboxylic acid reductase (CAR) and ω-transaminase (ω-TA) in a microbial host can produce various amines from carboxylic acids under mild, one-pot conditions. researchgate.net This approach has been successfully used to synthesize compounds like 3-(aminomethyl)pyridine (B1677787), achieving high yields without the need for additional carbon sources. researchgate.net

A comparison of different catalytic approaches for amine synthesis is presented below.

| Catalyst Type | Example | Advantages | Disadvantages | Source(s) |

| Heterogeneous | Ni-modified Cu–Cr2O3 | Easy separation and reuse | Often requires harsh conditions (high temp/pressure) | acs.org |

| Homogeneous | Ru-PNP pincer complex | High activity and selectivity | Difficult to separate from product | acs.org |

| Biocatalyst | Whole-cell (CAR/ω-TA) | Mild conditions, high yield, environmentally friendly | May have limited substrate scope | researchgate.net |

Solvent Minimization and Alternative Media

Traditional organic solvents are often volatile, flammable, and toxic, prompting research into greener alternatives. mdpi.com

Deep Eutectic Solvents (DESs): DESs have emerged as promising green solvents. mdpi.com They are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are non-volatile, non-flammable, and often biodegradable. In some cases, DESs can act as both the reaction medium and a catalyst. For example, a choline (B1196258) chloride/glycerol (ChCl/Gly) based DES was used as a solvent for the Ullman amine synthesis, achieving a 98% yield in the preparation of a diamine. mdpi.com

Solvent-Minimized Synthesis: Techniques like ball milling can enable solvent-free or solvent-minimized reactions. This has been applied to the synthesis of organic fluorophores, reducing waste and simplifying purification. acs.org

Aqueous Media: Performing reactions in water is a key goal of green chemistry. The development of water-soluble catalysts and reaction conditions is an active area of research, particularly for amination reactions of biomass-derived chemicals. researchgate.net

Reaction Mechanisms and Kinetic Studies

Understanding reaction mechanisms is fundamental to optimizing synthetic routes and controlling product formation.

Hydrogen Borrowing Mechanism: The "hydrogen borrowing" or "hydrogen transfer" strategy is an atom-economical method for N-alkylation. rsc.org In this process, a catalyst (often a transition metal complex) temporarily removes hydrogen from an alcohol to form an aldehyde or ketone intermediate. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the final N-alkylated amine product. rsc.org This mechanism is central to many catalytic amination reactions.

Umpolung (Polarity Inversion): A one-pot synthesis of 3-(aminomethyl)pyridine has been developed using a traceless umpolung strategy. chemicalbook.com This involves the C3-selective C-H activation of a 1-amidopyridin-1-ium salt, which undergoes a Mannich-type reaction with an aminal intermediate, followed by reductive cleavage of the N-N bond to yield the product. chemicalbook.com

Oxidative Dimerization Mechanism: The formation of dimeric products from 3-aminothieno[2,3-b]pyridines is proposed to proceed via a complex oxidative pathway. acs.org This involves the cleavage of N-H and C=C bonds and the formation of three new sigma bonds, without the involvement of the pyridine nitrogen or sulfur atoms in the oxidation. acs.org Kinetic studies, while not extensively detailed for this compound itself in the provided results, are crucial for elucidating such complex mechanisms and optimizing reaction conditions to favor desired products. For instance, in peptide synthesis, kinetic analysis helps in minimizing side reactions like racemization by choosing appropriate coupling reagents and conditions. nih.gov

Detailed Mechanistic Investigations of Key Synthetic Steps

The formation of this compound is not typically a single-step process but rather a multi-step sequence. Mechanistic understanding of each step is crucial for optimizing reaction conditions and yield. Two plausible synthetic routes are the reduction of a cyanopyridine intermediate and the transformation of a nitropyridine derivative.

Route 1: Reduction of 5-Amino-2-cyanopyridine

A common and efficient method for generating a primary aminomethyl group is the reduction of a nitrile. In this context, the key precursor would be 5-amino-2-cyanopyridine.

Catalytic Hydrogenation: This is a widely used industrial method. The mechanism involves the use of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). nih.gov

Adsorption: Both the cyanopyridine and hydrogen gas (H₂) adsorb onto the surface of the metal catalyst.

Hydrogen Activation: The H-H bond in H₂ is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.

Stepwise Reduction: The nitrile group (C≡N) undergoes successive additions of hydrogen atoms. The π-bonds of the nitrile are sequentially broken and saturated with hydrogen, proceeding through an imine intermediate (C=NH).

Desorption: Once the reduction is complete, the final product, this compound, desorbs from the catalyst surface, freeing the active sites for the next cycle.

Route 2: Functionalization from 2-Chloro-5-nitropyridine

This pathway involves building the desired functionality onto a commercially available starting material. nih.gov

Synthesis of 6-Substituted-3-nitropyridine: The process can begin with 2-chloro-5-nitropyridine, which reacts with an appropriate nucleophile. nih.gov For instance, a reaction sequence could be envisioned starting with the introduction of a protected aminomethyl group or a precursor group at the 6-position via nucleophilic aromatic substitution.

Reduction of the Nitro Group: The nitro group (-NO₂) at the 3-position must be reduced to a primary amine (-NH₂). A standard method for this transformation is catalytic hydrogenation, often using Pd/C as the catalyst and a hydrogen source like hydrogen gas or ammonium (B1175870) formate (B1220265) (HCOONH₄). nih.govfrontiersin.org The mechanism involves the transfer of hydrogen atoms to the nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

Modern synthetic strategies, such as palladium-catalyzed cross-coupling reactions, also offer versatile methods for constructing C-N and C-C bonds on the pyridine ring, which could be adapted for the synthesis of this compound. researchgate.netacs.org

Table 1: Overview of Potential Synthetic Steps

| Step | Precursor Compound | Reagents & Conditions | Resulting Group | Mechanistic Class |

|---|---|---|---|---|

| Nitrile Reduction | 5-Amino-2-cyanopyridine | H₂, Raney Ni or Pd/C | 6-(Aminomethyl) | Catalytic Hydrogenation |

| Nitro Reduction | 6-(Aminomethyl)-3-nitropyridine | Pd/C, H₂ or HCOONH₄ | 3-Amino | Catalytic Hydrogenation |

| Amination | 2-Chloro-5-nitropyridine | Ammonia or protected amine | 2-Amino-5-nitropyridine | Nucleophilic Aromatic Substitution |

Kinetic Analysis of Reaction Pathways

Specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature. However, a kinetic analysis can be inferred from the general principles of the key reaction types involved.

Kinetics of Catalytic Hydrogenation: The rate of reduction of the nitrile or nitro groups is a complex function of several variables. These reactions often follow Langmuir-Hinshelwood kinetics, where the reaction rate depends on the surface coverage of the reactants on the catalyst. Key factors influencing the rate include:

Hydrogen Pressure: Higher pressure generally increases the concentration of adsorbed hydrogen, accelerating the reaction up to a saturation point.

Temperature: Increasing the temperature typically increases the reaction rate, but excessive heat can lead to catalyst deactivation or side reactions.

Catalyst Loading and Activity: The rate is directly proportional to the amount of available active sites.

Substrate Concentration: The relationship between substrate concentration and reaction rate is often non-linear, as it depends on the adsorption equilibrium on the catalyst surface.

Kinetics of Nucleophilic Aromatic Substitution: For synthetic routes involving the displacement of a leaving group (like chloride) from the pyridine ring, the reaction rate is governed by the principles of SNAr reactions. The rate is influenced by the concentration of both the pyridine substrate and the nucleophile. The electronic nature of the pyridine ring is a dominant factor; electron-withdrawing groups positioned ortho and para to the leaving group significantly accelerate the reaction by stabilizing the negatively charged Meisenheimer complex intermediate.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is profoundly influenced by the electronic properties and spatial arrangement of its functional groups.

Electronic Factors: The pyridine ring's electron distribution is modified by two electron-donating groups (EDGs): the amino group (-NH₂) at the C3 position and the aminomethyl group (-CH₂NH₂) at the C6 position.

Increased Nucleophilicity: Both groups donate electron density into the aromatic system, making the pyridine ring more electron-rich than pyridine itself. nsf.gov This enhances the basicity and nucleophilicity of the ring nitrogen, making it more susceptible to protonation or coordination with metal centers.

Regioselectivity: The increased electron density is not uniform. It particularly enhances reactivity at the carbon positions ortho and para to the donating groups, influencing the outcome of electrophilic substitution reactions, should they be forced to occur. Conversely, this electron-donating nature deactivates the ring towards nucleophilic substitution unless a good leaving group is present.

Steric Factors: The physical bulk and location of substituents play a critical role in dictating which reaction pathways are favored.

Steric Hindrance: The aminomethyl group at the C6 position is adjacent to the pyridine ring nitrogen. This proximity creates steric hindrance, which can impede the approach of bulky reagents to the nitrogen atom or the C2 position. beilstein-journals.org This effect can be leveraged to direct reactions to other, less hindered sites on the molecule. For example, derivatization of the C3-amino group might be favored over reactions at the C2 position due to the steric shield provided by the C6-aminomethyl group. Studies on related substituted aminopyridines have shown that synthetic reactions can be highly sensitive to such steric factors, often requiring harsher conditions to overcome the hindrance. beilstein-journals.org

Table 2: Summary of Steric and Electronic Influences

| Factor | Functional Group | Position | Influence on Reactivity |

|---|---|---|---|

| Electronic | Amino (-NH₂) | 3 | Electron-donating; activates the ring, increases nucleophilicity of ring nitrogen. |

| Electronic | Aminomethyl (-CH₂NH₂) | 6 | Electron-donating; activates the ring, increases nucleophilicity of ring nitrogen. |

| Steric | Aminomethyl (-CH₂NH₂) | 6 | Creates steric hindrance around the ring nitrogen and the C2 position, potentially directing reactions to other sites. |

Coordination Chemistry and Metal Complexation of 6 Aminomethyl Pyridin 3 Amine

Ligand Design and Chelation Properties of 6-(Aminomethyl)pyridin-3-amine

The efficacy of this compound as a ligand is rooted in its structural design, which incorporates multiple donor sites capable of coordinating to a single metal center. This multi-denticity is a key factor in its ability to form stable chelate structures.

This compound can exhibit significant versatility in its coordination behavior. In its simplest interaction, it can function as a monodentate ligand , typically coordinating through the most basic and sterically accessible nitrogen atom. The lone pair of electrons on the pyridine (B92270) nitrogen is not part of the aromatic system, making it a readily available donor site, a common feature in pyridine-based ligands. jscimedcentral.comresearchgate.net

More significantly, the molecule is well-suited to act as a multidentate ligand .

Bidentate Coordination: It can coordinate to a metal ion using two of its nitrogen atoms. A common and stable mode would involve the pyridine nitrogen and the nitrogen of the aminomethyl group, forming a five-membered chelate ring. mdpi.com Another bidentate mode could involve the pyridine nitrogen and the 3-amino group, though this would form a less stable four-membered ring. Coordination between the two exocyclic amine groups is also possible, which would result in a larger, more flexible chelate ring.

Tridentate Coordination: The ligand can potentially use all three nitrogen atoms to bind to a single metal center, particularly with metal ions that favor higher coordination numbers. This would involve the formation of two fused chelate rings, significantly enhancing the stability of the resulting complex.

The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction stoichiometry, the solvent system, and the presence of competing ligands.

The three nitrogen atoms in this compound present a hierarchy of potential donor sites.

Pyridine Nitrogen: The nitrogen atom within the pyridine ring is a heterocyclic amine. Its lone pair is in an sp² hybrid orbital and is not delocalized into the aromatic π-system, making it a good Lewis base and a common coordination site for a wide range of transition metals. wikipedia.org

Aminomethyl Nitrogen: This primary aliphatic amine is generally the most basic of the three nitrogen atoms. The sp³-hybridized nitrogen has a localized lone pair, making it a strong σ-donor and a highly favorable coordination site.

3-Amine Nitrogen: This primary aromatic amine has its lone pair partially delocalized into the pyridine ring's aromatic system. This delocalization reduces its basicity and nucleophilicity compared to the aliphatic aminomethyl group, making it the weakest donor site of the three.

Consequently, in competitive binding scenarios, coordination is most likely to occur first at the aminomethyl nitrogen or the pyridine nitrogen. The preference between these two will be influenced by the hard-soft acid-base (HSAB) principle, with harder metal ions potentially favoring the harder amine nitrogen and softer metals showing more affinity for the pyridine nitrogen.

The ability of this compound to form chelate rings is a critical aspect of its coordinating properties, leading to enhanced thermodynamic stability known as the chelate effect. The most probable and stable chelate ring involves the simultaneous coordination of the pyridine nitrogen and the aminomethyl nitrogen. This arrangement forms a five-membered ring, a conformation that is sterically and energetically highly favorable in coordination chemistry. mdpi.com The formation of such stable rings is a primary driving force for the chelation of metal ions. The formation of a complex involving all three nitrogen donors would result in fused five- and four-membered rings, a structural motif that adds considerable rigidity and stability to the metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves straightforward solution-based methods, while characterization relies on a suite of spectroscopic and analytical techniques to elucidate the structure and properties of the resulting compounds.

Transition metals, with their partially filled d-orbitals, readily form stable complexes with nitrogen-donor ligands like this compound.

Synthesis: The preparation of these complexes generally involves the reaction of a metal salt (e.g., chlorides, nitrates, sulfates, or perchlorates) with the ligand in a 1:1, 1:2, or other stoichiometric ratio. jscimedcentral.comsemanticscholar.org The choice of solvent is crucial and often includes ethanol, methanol, or acetonitrile (B52724) to dissolve both the ligand and the metal salt. The reaction mixture is typically stirred, sometimes with gentle heating, to facilitate complex formation. jscimedcentral.com The resulting metal complex may precipitate from the solution upon cooling or after the addition of a less-polar co-solvent.

Characterization: A combination of techniques is used to confirm the structure and coordination environment of the synthesized complexes.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H and C-N bonds upon coordination provide direct evidence of ligand binding.

UV-Visible Spectroscopy: The d-d electronic transitions in the metal complexes give rise to absorption bands in the visible region, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). scirp.orgresearchgate.net

Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the metal center, providing insight into its oxidation state and spin state (high-spin or low-spin). scirp.orgresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination mode of the ligand.

The table below summarizes the expected properties of complexes formed between this compound and various transition metals, based on the behavior of analogous pyridine-amine ligands. scirp.orgresearchgate.netnih.gov

| Metal Ion | Expected Geometry | Magnetic Moment (μB) | Color | Spectroscopic Features |

| Cu(II) | Distorted Octahedral / Square Planar | ~1.7-2.2 | Blue / Green | Broad d-d transition in the visible region. |

| Zn(II) | Tetrahedral / Octahedral | Diamagnetic (0) | Colorless | No d-d transitions; characterized by NMR. |

| Co(II) | Octahedral / Tetrahedral | ~4.3-5.2 (Octahedral) | Pink / Blue | Visible absorptions characteristic of geometry. |

| Ni(II) | Octahedral | ~2.9-3.4 | Green | Multiple d-d transitions in the visible region. |

| Fe(III) | Octahedral | ~5.9 (High-spin) | Yellow / Brown | Charge-transfer bands may obscure d-d bands. |

| Pt(II) | Square Planar | Diamagnetic (0) | Yellow / Orange | Characterized by NMR and UV-Vis spectroscopy. |

This table presents expected data based on typical complexes with similar N-donor ligands.

While less common than with transition metals, this compound can also coordinate with main group and lanthanide ions.

Main Group Ions: Main group metal ions (e.g., Al³⁺, Ga³⁺, Sn²⁺) can form complexes, though their interactions are primarily electrostatic. The multidentate nature of the ligand would be crucial for forming stable complexes with these ions.

Lanthanide Ions: Lanthanide ions (Ln³⁺) are hard Lewis acids and typically show a preference for hard donor atoms like oxygen. nih.gov However, they can form stable complexes with multidentate N-donor ligands. Key characteristics of lanthanide coordination include:

High Coordination Numbers: Lanthanides commonly exhibit coordination numbers of 8, 9, or higher, which this compound can help satisfy, possibly in conjunction with solvent molecules or counter-ions. nih.gov

Labile Coordination: The bonds are largely ionic and kinetically labile.

Luminescence: Complexes of certain lanthanide ions, such as Europium(III) and Terbium(III), are known for their characteristic luminescence. rsc.org The organic ligand can act as an "antenna," absorbing UV light and transferring the energy to the metal ion, which then emits light at specific wavelengths. The synthesis of lanthanide complexes usually involves reacting lanthanide nitrate (B79036) or chloride salts with the ligand in a suitable solvent. mdpi.com Characterization often focuses on luminescence spectroscopy to study the energy transfer process and the coordination environment of the metal ion. rsc.orgmdpi.com

Stoichiometry and Coordination Geometries of Formed Complexes

A thorough search of scientific databases yields no specific studies detailing the synthesis, stoichiometry, or structural analysis of metal complexes formed with this compound. The presence of three potential nitrogen donor sites—the pyridine ring nitrogen, the 3-amino group, and the 6-aminomethyl group—suggests that this compound could act as a versatile ligand, potentially exhibiting monodentate, bidentate, or tridentate coordination. It could also function as a bridging ligand to form polynuclear complexes.

However, without experimental data from techniques such as single-crystal X-ray diffraction, NMR spectroscopy, or elemental analysis, any description of specific metal-to-ligand ratios (stoichiometry) or the resulting spatial arrangement of ligands around a central metal ion (coordination geometry) would be purely speculative. Research on related aminopyridine compounds shows a variety of coordination modes, but these findings cannot be directly extrapolated to this compound due to subtle electronic and steric differences that significantly influence complex formation. mdpi.comnih.govscirp.org

Influence of Anions and Co-ligands on Complex Formation

For this compound, there is no available research that investigates these influences. Studies on how different anions might act as coordinating agents versus non-coordinating counter-ions, or how the introduction of other ligands (co-ligands) might affect the coordination mode of this compound, have not been published. Consequently, no data tables or detailed findings on this topic can be presented.

Applications of this compound Metal Complexes in Catalysis

The application of metal complexes in catalysis is a cornerstone of modern chemical synthesis. Aminopyridine-based ligands are known to be effective in various catalytic systems. nsf.govnih.gov However, there are no specific reports in the scientific literature on the use of metal complexes derived from this compound in any catalytic applications. The following subsections detail this information gap.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a field where aminopyridine complexes have shown utility. nsf.gov However, no studies were found that describe the synthesis and use of soluble metal complexes of this compound as homogeneous catalysts.

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its recovery and reuse. While primary amines have been supported on solid materials to create heterogeneous catalysts, nih.gov there is no research available on immobilizing this compound or its metal complexes onto solid supports for such applications.

Asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. This often involves the use of chiral ligands. There is no information on the synthesis of chiral derivatives of this compound or their application in asymmetric catalysis. The development of such chiral ligands and their metal complexes remains an unexplored area of research. researchgate.net

Metal complexes are widely used to catalyze specific chemical reactions such as oxidation, reduction (e.g., transfer hydrogenation), and carbon-carbon bond formation. nih.govacs.org A review of the literature indicates that no studies have been published demonstrating the use of this compound metal complexes for these, or any other, specific catalytic transformations.

Despite a comprehensive search for scholarly articles and research data, there is a notable lack of published scientific literature specifically detailing the coordination chemistry and metal complexation of this compound. Information regarding its use in supramolecular assemblies, coordination polymers, Metal-Organic Frameworks (MOFs), and the sensing properties of such materials could not be located.

Therefore, it is not possible to provide a detailed, evidence-based article on the specific topics outlined in the user's request for this particular compound. The required research findings, structural data, and experimental details necessary to populate the requested sections and subsections are not available in the public domain.

Medicinal Chemistry and Biological Applications of 6 Aminomethyl Pyridin 3 Amine Derivatives

Exploration of Pharmacological Activities of 6-(Aminomethyl)pyridin-3-amine Scaffolds

The unique arrangement of amino and aminomethyl groups on the pyridine (B92270) ring of this compound serves as a key pharmacophore, making its derivatives promising candidates for drug discovery. Researchers have synthesized and evaluated numerous analogues, revealing a broad spectrum of biological effects.

While specific studies focusing exclusively on the antimicrobial and antifungal properties of this compound derivatives are limited, the broader class of pyridine-containing compounds has demonstrated significant potential in combating microbial and fungal infections. For instance, various Schiff bases derived from aminopyridines have been reported to possess antifungal activity. researchgate.net Additionally, the synthesis of pyrimidine (B1678525) derivatives incorporating a (6-chloropyridin-3-yl)methylamino moiety has yielded compounds with notable fungicidal effects against a range of phytopathogenic fungi. mdpi.com

The general antimicrobial potential of pyridine derivatives is well-documented. For example, nicotinic acid benzylidene hydrazide derivatives have shown activity against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov Furthermore, certain 1,4-dihydropyridine (B1200194) derivatives have exhibited both antibacterial and antifungal properties. jocpr.com These findings suggest that the this compound scaffold could be a promising starting point for the development of novel antimicrobial and antifungal agents, although direct evidence for this specific subclass is yet to be extensively reported.

Table 1: Antimicrobial and Antifungal Activity of Selected Pyridine Derivatives

| Compound Class | Tested Organisms | Activity Level | Reference |

|---|---|---|---|

| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Active | nih.gov |

| 2-Amino-pyrimidine derivatives | Candida albicans, Aspergillus niger | Synergistic and significant | rjptonline.org |

| Pyrimidine-pyridine hybrids | Various phytopathogenic fungi | Potent | mdpi.com |

| 1,4-Dihydropyridine derivatives | General antibacterial and antifungal | Active | jocpr.com |

Derivatives of aminopyridines have been investigated for their potential in managing neurological disorders, particularly epilepsy. A study on a series of 2-substituted-pyridines, which share the aminopyridine core, demonstrated significant anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure models. researchgate.netnih.gov Notably, compounds such as 2-(2-hydroxy-3-piperazinopropylamino)-6-aminopyridine and 2-[2-hydroxy-3-(1-imidazolyl)propylamino]-6-aminopyridine were among the most active in the MES test. researchgate.netnih.gov

The mechanism of action for the anticonvulsant effects of many pyridine derivatives is thought to involve the modulation of GABA receptors, leading to neuronal hyperpolarization. jchemrev.com The structural features of the this compound scaffold, with its basic nitrogen atoms, make it a candidate for interacting with central nervous system targets. The functionalization of the amino group of 4-aminopyridine (B3432731) into carbamate (B1207046) derivatives has led to novel compounds capable of restoring conduction in injured spinal cord tissue, highlighting the potential of aminopyridine scaffolds in treating neurological injuries. nih.gov

Table 2: Anticonvulsant Activity of 2-Substituted-6-Aminopyridine Derivatives

| Compound | Anticonvulsant Activity (MES Test) | Reference |

|---|---|---|

| 2-(2-hydroxy-3-piperazinopropylamino)-6-aminopyridine | Most active of the series | researchgate.netnih.gov |

| 2-[2-hydroxy-3-(1-imidazolyl)propylamino]-6-aminopyridine | Most active of the series | researchgate.netnih.gov |

| 2-[2-(phenylamino)ethylamino]-6-aminopyridine | Significant activity | researchgate.netnih.gov |

| 2-[2-[bis(2-hydroxyethyl)amino]ethylamino]-6-aminopyridine | Significant activity | researchgate.netnih.gov |

The anti-inflammatory potential of pyridine-based compounds has been an area of active research. While direct studies on this compound derivatives are not extensively documented, related structures have shown promise. For instance, a review on pyrimidine derivatives highlights that several compounds bearing this scaffold, which can be conceptually linked to pyridines, have been approved as anti-inflammatory drugs. rsc.org The anti-inflammatory mechanism of some pyridine derivatives is thought to be linked to the inhibition of enzymes such as COX-2 and iNOS. rsc.org

The continuous production of inflammatory agents can contribute to tissue damage and has been implicated in the proliferation of cancer cells. rsc.org This underscores the therapeutic potential of developing anti-inflammatory agents based on novel scaffolds like this compound.

The pyridine scaffold is a key component in numerous anticancer agents. rrpharmacology.ru Research into derivatives of 3-aminomethyl pyridine, a close structural isomer of the subject of this article, has revealed significant anticancer activity. researchgate.net In one study, amide derivatives of 3-aminomethyl pyridine were synthesized and evaluated against various cancer cell lines. researchgate.net

Specifically, compounds 2a and 2b in that study showed potent activity against the A549 lung cancer cell line with IC50 values of 0.2129 µM and 1.186 µM, respectively. researchgate.net Furthermore, compounds 2c, 2d, and 5a demonstrated promising anticancer activity against MOLT3 leukemia cancer cell lines with IC50 values of 0.51 µM, 0.14 µM, and 0.73 µM, respectively. researchgate.net These findings strongly suggest that the aminomethyl pyridine core is a valuable pharmacophore for the development of novel anticancer drugs. The structural similarities imply that derivatives of this compound could also exhibit potent antitumor properties.

Table 3: Anticancer Activity of 3-Aminomethyl Pyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2a | A549 (Lung) | 0.2129 | researchgate.net |

| 2b | A549 (Lung) | 1.186 | researchgate.net |

| 2c | MOLT3 (Leukemia) | 0.51 | researchgate.net |

| 2d | MOLT3 (Leukemia) | 0.14 | researchgate.net |

| 5a | MOLT3 (Leukemia) | 0.73 | researchgate.net |

A significant area of investigation for aminomethyl-pyridine derivatives has been their role as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a target for the treatment of type 2 diabetes. nih.gov A study focused on novel aminomethyl-pyridines as potential DPP-4 inhibitors found that the substitution pattern on the pyridine ring was crucial for inhibitory activity. nih.gov

While 5-aminomethyl-pyridines showed inhibitory activity in the nanomolar range, the isomeric 3-aminomethyl-pyridines, which are structurally related to this compound, exhibited a loss of inhibitory activity. nih.gov For example, 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide demonstrated high potency and selectivity for DPP-4 with an IC50 of 10 nM, whereas its 3-aminomethyl counterpart was inactive. nih.gov This highlights the critical importance of the precise positioning of the aminomethyl group for effective binding to the DPP-4 active site. Nevertheless, the exploration of fused 6-(aminomethyl)pyrazolopyrimidine derivatives as DPP-4 inhibitors has shown that this broader class of compounds can possess significant inhibitory potential. rjraap.com

Table 4: DPP-4 Inhibitory Activity of Aminomethyl-Pyridine Derivatives

| Compound Class | Position of Aminomethyl Group | DPP-4 Inhibitory Activity | Reference |

|---|---|---|---|

| 5-Aminomethyl-pyridines | 5 | High (nanomolar range) | nih.gov |

| 3-Aminomethyl-pyridines | 3 | Loss of activity | nih.gov |

| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | 5 | IC50: 10 nM | nih.gov |

| Fused 6-(aminomethyl)pyrazolopyrimidines | 6 (on pyrazolo[3,4-d]pyrimidine core) | Significant | rjraap.com |

The diverse pharmacological activities of this compound derivatives suggest their interaction with a variety of biochemical pathways and cellular processes. For instance, their anticonvulsant effects likely stem from modulation of neurotransmitter systems, such as the GABAergic pathway. jchemrev.com The anticancer properties observed in related compounds point towards interference with cell cycle progression, induction of apoptosis, or inhibition of key signaling pathways involved in tumor growth and metastasis. nih.gov

Furthermore, the inhibition of enzymes like DPP-4 directly impacts metabolic pathways related to glucose regulation. nih.gov The ability of some aminopyridine derivatives to block voltage-gated potassium channels indicates a fundamental interaction with cellular ion transport, which can have profound effects on neuronal excitability and other physiological processes. rsc.org The full extent of the interactions of this compound derivatives with various cellular and biochemical pathways remains an active area of research, with the potential to uncover novel therapeutic applications.

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationships (SAR) of this compound derivatives is crucial for understanding how chemical modifications influence their biological effects. By systematically altering the molecular structure, researchers can identify key features responsible for therapeutic activity and optimize them to develop more potent and selective drug candidates.

The biological efficacy of derivatives of this compound is significantly influenced by the nature and position of various substituents. Studies on related aminopyridine scaffolds have demonstrated that even minor changes to the substituents can lead to substantial differences in biological activity, including anti-inflammatory, anticonvulsant, and anticancer properties. nih.govnih.govrsc.org

For instance, in a series of 2-substituted-pyridines, the introduction of bulky and heterocyclic moieties at the amino group has been shown to modulate anticonvulsant activity. nih.govresearchgate.net Compounds featuring a piperazinopropylamino or an imidazolylpropylamino group exhibited notable activity against maximal electroshock-induced seizures. nih.gov This suggests that the size, shape, and electronic properties of the substituent play a critical role in the interaction with the biological target.

The following table illustrates the impact of different substituents on the anticonvulsant activity of some 2-substituted-6-aminopyridine derivatives, providing insights that could be extrapolated to this compound derivatives.

| Compound ID | R Group at position 2 | Biological Activity (Anticonvulsant) |

| 1 | 2-hydroxy-3-piperazinopropylamino | Most Active |

| 2 | 2-hydroxy-3-(1-imidazolyl)propylamino | Most Active |

| 3 | 2-(phenylamino)ethylamino | Significant Activity |

| 4 | 2-[bis(2-hydroxyethyl)amino]ethylamino | Significant Activity |

Data compiled from studies on related 2-substituted-6-aminopyridine derivatives. nih.govresearchgate.net

The pyridine ring and the associated amine groups are fundamental pharmacophoric features of this compound that are critical for its biological interactions. The pyridine ring, a bioisostere of a phenyl ring, is a common motif in many FDA-approved drugs due to its ability to improve biochemical potency, enhance metabolic stability, and address protein-binding issues. nih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for anchoring the molecule within the binding site of a biological target. researchgate.net This interaction helps to orient the molecule in a favorable conformation for optimal binding.

The primary amine group at the 3-position and the aminomethyl group at the 6-position are key hydrogen bond donors. nih.gov These groups can form strong hydrogen bonds with amino acid residues such as aspartate, glutamate (B1630785), or serine in the active site of enzymes or receptors. nih.gov The flexibility of the aminomethyl group allows it to adopt various conformations to maximize these interactions. The planarity of the pyridine ring also facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, further stabilizing the ligand-receptor complex. nih.gov

To enhance the bioactivity of the this compound scaffold, various medicinal chemistry strategies can be employed. One common approach is the modification of the amine groups to introduce different functionalities. For example, acylation or sulfonylation of the amino groups can alter the electronic properties and steric bulk of the molecule, potentially leading to improved interactions with the target. mdpi.com

Another strategy involves the introduction of substituents on the pyridine ring. This can modulate the pKa of the ring nitrogen and the amine groups, which in turn affects the ionization state of the molecule at physiological pH and its ability to participate in ionic interactions.

Furthermore, the aminomethyl group can serve as a handle for attaching larger fragments or linkers to create hybrid molecules or targeted covalent inhibitors. This approach has been successfully used in the development of various therapeutic agents. By carefully selecting the appropriate modifications, it is possible to fine-tune the pharmacological profile of this compound derivatives to achieve desired therapeutic effects.

Molecular Docking and Computational Drug Design

Computational methods, particularly molecular docking, play a pivotal role in the rational design and development of novel derivatives of this compound. These techniques provide valuable insights into the potential binding modes and affinities of ligands with their biological targets, thereby guiding the synthetic efforts towards more promising candidates. mdpi.com

Molecular docking simulations are widely used to predict the binding affinity between a ligand and a receptor. nih.gov This is typically expressed as a docking score or binding energy, with more negative values indicating a stronger interaction. dergipark.org.tr For derivatives of this compound, these predictions can help in prioritizing compounds for synthesis and biological evaluation.

For example, in a study of aminopyrimidine and aminopyridine analogues as PLK1 inhibitors, molecular docking was used to predict the binding affinities of various derivatives. nih.gov The results showed a good correlation between the predicted binding energies and the experimentally determined inhibitory activities (IC50 values). This highlights the utility of in silico methods in identifying potent inhibitors.

The following table presents hypothetical binding affinity data for a series of this compound derivatives docked into a kinase active site, illustrating how computational predictions can guide SAR studies.

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) |

| Parent | This compound | -7.5 |

| Derivative A | N-acetylation of 3-amino group | -8.2 |

| Derivative B | Addition of a phenyl group to the 6-aminomethyl group | -9.1 |

| Derivative C | Introduction of a chloro group at the 4-position of the pyridine ring | -7.8 |

This is a hypothetical data table for illustrative purposes.

Molecular docking not only predicts binding affinity but also provides a detailed, three-dimensional view of the interactions between a ligand and its biological target. researchgate.net For this compound derivatives, these simulations can reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to binding.

Simulations of related aminopyridine derivatives have shown that the pyridine nitrogen often acts as a hydrogen bond acceptor with backbone amide protons in the hinge region of kinases. nih.gov The amino groups are frequently observed to form hydrogen bonds with acidic residues in the active site. For instance, the 3-amino group could interact with an aspartate residue, while the 6-aminomethyl group could engage with a glutamate residue.

Rational Design of Novel Therapeutics

The rational design of new drugs based on the this compound core often focuses on targeting specific enzymes or receptors implicated in disease. A prominent area of application for derivatives of the closely related pyridin-3-amine is in the development of protein kinase inhibitors, which are crucial in cancer therapy. nih.gov

The design strategy for these inhibitors typically involves modifying the core structure to achieve high potency and selectivity for the target kinase. Structure-activity relationship (SAR) studies are instrumental in this process, guiding the modification of different parts of the molecule to optimize its interaction with the target. For instance, in the development of multi-targeted protein kinase inhibitors for non-small cell lung cancer, a pyridin-3-amine scaffold was identified as a promising starting point through in silico screening against fibroblast growth factor receptors (FGFR). nih.gov Subsequent optimization through SAR exploration led to the identification of potent inhibitors. nih.gov

One such derivative, compound 3m from a study on multi-substituted pyridin-3-amine derivatives, demonstrated potent inhibition against FGFR1, 2, and 3, as well as several other kinases relevant to non-small cell lung cancer, including RET, EGFR, DDR2, and ALK. nih.gov This highlights the potential of the pyridin-3-amine core to generate multi-targeted inhibitors. The rational design process for these compounds involves strategically adding substituents to the pyridine ring and the amino groups to enhance binding affinity and selectivity for the kinase's ATP-binding pocket.

While specific SAR studies on this compound as a primary scaffold are not extensively detailed in publicly available literature, the principles derived from related aminopyridine structures are highly applicable. The aminomethyl group at the 6-position and the amino group at the 3-position offer two distinct points for chemical modification, allowing for the exploration of a wide chemical space to achieve desired therapeutic properties.

Pharmacokinetics and Pharmacodynamics Considerations

The successful development of a drug candidate depends not only on its biological activity but also on its pharmacokinetic and pharmacodynamic properties. These include how the drug is absorbed, distributed, metabolized, and excreted (ADME).

Metabolic Stability of Derivatives

Metabolic stability is a critical parameter in drug design, as it influences the half-life and bioavailability of a compound. Compounds that are rapidly metabolized may be cleared from the body too quickly to exert a therapeutic effect. The pyridine ring, while generally stable, can be a site of metabolism by cytochrome P450 (CYP) enzymes.

A study on the metabolism of [¹⁸F]3-fluoro-4-aminopyridine, a structurally related compound, revealed that it is readily metabolized by CYP2E1. nih.govnih.gov The primary metabolites were identified as 5-hydroxy-3-fluoro-4-aminopyridine and 3-fluoro-4-aminopyridine N-oxide. nih.govnih.gov This suggests that derivatives of this compound could also be susceptible to oxidation on the pyridine ring.

To enhance metabolic stability, medicinal chemists often employ strategies such as introducing electron-withdrawing groups to the pyridine ring to decrease its susceptibility to oxidation. Another common approach is deuteration, the replacement of hydrogen atoms with deuterium (B1214612) at metabolically vulnerable positions. However, in the case of 3-fluoro-4-aminopyridine, deuteration did not significantly improve its stability against CYP2E1-mediated oxidation. nih.govnih.gov

The table below illustrates the metabolic stability of various hypothetical derivatives of this compound in human liver microsomes, demonstrating how different substituents might influence their metabolic clearance.

| Compound | R1 Substituent (on amino group) | R2 Substituent (on pyridine ring) | In Vitro Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| 1 | H | H | 25 | 27.7 |

| 2 | Methyl | H | 45 | 15.4 |

| 3 | H | Fluoro | 60 | 11.6 |

| 4 | Acetyl | H | >120 | <5.8 |

| 5 | H | Cyano | 90 | 7.7 |

This table is illustrative and based on general principles of medicinal chemistry; specific experimental data for these exact compounds is not available in the provided search results.

Influence of Structural Modifications on Absorption and Distribution

The absorption and distribution of a drug are heavily influenced by its physicochemical properties, particularly its lipophilicity (logP), solubility, and ionization state (pKa). The aminopyridine core is relatively polar, which can be advantageous for aqueous solubility but may limit passive diffusion across biological membranes. tandfonline.com

Structural modifications to the this compound scaffold can be used to modulate these properties. For example, adding lipophilic groups can enhance membrane permeability and absorption, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance. nih.gov

The distribution of a drug within the body is also critical. A study on the tissue distribution of [¹⁴C]3-methoxy-4-aminopyridine in mice showed rapid passage across the blood-brain barrier and accumulation in various brain regions, as well as in secretory organs. nih.gov This indicates that aminopyridine derivatives can be designed to target the central nervous system.

The following table provides a hypothetical overview of how different structural modifications to the this compound core could affect key pharmacokinetic parameters related to absorption and distribution.

| Compound | Structural Modification | Calculated logP | Aqueous Solubility (µg/mL) | Brain-to-Plasma Ratio |

| A | Parent compound | 0.8 | 1500 | 0.5 |

| B | Addition of a phenyl group | 2.5 | 250 | 1.2 |

| C | Addition of a hydroxyl group | 0.2 | 2500 | 0.3 |

| D | N-acetylation of the 3-amino group | 1.1 | 800 | 0.6 |

| E | Addition of a trifluoromethyl group | 1.9 | 400 | 0.9 |

This table is for illustrative purposes to demonstrate the principles of how structural changes can affect pharmacokinetic properties. The values are not based on direct experimental data for these specific compounds from the search results.

By carefully balancing these properties through rational structural modifications, medicinal chemists can optimize the pharmacokinetic profile of this compound derivatives to develop effective and safe therapeutic agents.

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in dedicated research on the computational and theoretical chemistry of the compound this compound. While the fields of quantum mechanical calculations and molecular dynamics simulations are robust, specific studies focusing on the electronic structure, molecular orbitals, charge distribution, aromaticity, and conformational flexibility of this particular molecule have not been published in accessible scholarly sources.

Therefore, it is not possible to provide a detailed, data-driven article that strictly adheres to the requested outline based on existing research findings. Constructing such an analysis would require performing original computational studies, which is beyond the scope of this response.

General principles of computational chemistry suggest that a Density Functional Theory (DFT) study would likely be employed to determine the molecule's optimized geometry, electronic properties, and vibrational frequencies. A Frontier Molecular Orbital (FMO) analysis would reveal the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offering insights into its reactivity. Similarly, electrostatic potential maps would illustrate the charge distribution and potential sites for electrophilic or nucleophilic attack.

Furthermore, molecular dynamics simulations could provide valuable information about the conformational landscape of the molecule, particularly the flexibility of the aminomethyl side chain relative to the pyridine ring. Investigations into the aromaticity of the pyridine ring could be conducted using methods like the Nucleus-Independent Chemical Shift (NICS) to quantify its aromatic character.

However, without specific published data from these types of analyses for this compound, any attempt to populate the requested article sections would be speculative and not based on established scientific findings. Further experimental and computational research is needed to elucidate the specific properties outlined.

Computational Chemistry and Theoretical Studies on 6 Aminomethyl Pyridin 3 Amine

Molecular Dynamics Simulations

Interactions with Solvents and Biological Environments

The behavior of 6-(Aminomethyl)pyridin-3-amine in solution and within biological systems is fundamentally governed by its intermolecular interactions. Computational methods such as molecular dynamics (MD) simulations and quantum mechanical calculations using implicit and explicit solvent models are instrumental in elucidating these interactions.

Solvent Interactions: The presence of two primary amine groups and a pyridine (B92270) ring nitrogen makes this compound capable of acting as both a hydrogen bond donor and acceptor. In protic solvents like water or methanol, strong hydrogen bonds are expected to form between the amine hydrogens and the solvent's oxygen atoms, as well as between the pyridine and amine nitrogens and the solvent's hydroxyl hydrogens. rsc.orgacs.org

Computational approaches to understanding these interactions often involve:

Implicit Solvent Models: Methods like the Polarizable Continuum Model (PCM) can be used to calculate the solvation free energy, providing insight into the compound's solubility and the stability of different conformations in various solvents. nih.gov For aminopyridines, these models are crucial for accurately predicting properties like pKa. nih.gov

Explicit Solvent Simulations: Molecular dynamics simulations, where the solute is surrounded by a box of individual solvent molecules (e.g., water), can provide a dynamic picture of the solvation shell. rsc.org Analysis of radial distribution functions from these simulations would reveal the precise structuring of solvent molecules around the different functional groups of this compound.

Biological Environments: The aminopyridine scaffold is a recognized pharmacophore, and its derivatives are known to interact with various biological targets, often through hydrogen bonding and π-π stacking interactions. rsc.orgresearchgate.netsciencepublishinggroup.com Computational docking studies could predict the binding affinity and mode of interaction of this compound with specific protein active sites. The molecule's pattern of hydrogen bond donors and acceptors, coupled with the aromatic pyridine ring, makes it a candidate for interacting with enzymes and receptors where such interactions are critical. rsc.org

Spectroscopic Property Predictions and Correlations

Computational chemistry offers highly accurate methods for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Spectroscopy (IR, Raman) Simulations

The infrared (IR) and Raman spectra of this compound can be simulated using quantum chemical calculations, most commonly employing Density Functional Theory (DFT). nih.govresearchgate.net These simulations provide theoretical vibrational frequencies and intensities that can be compared with experimental spectra.

The process typically involves:

Geometry Optimization: The molecule's structure is first optimized to find its lowest energy conformation. For this, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used. nih.govresearchgate.net

Frequency Calculation: At the optimized geometry, harmonic vibrational frequencies are calculated. This analysis predicts the wavenumbers for various vibrational modes, such as N-H stretching of the amine groups, C-H stretching of the pyridine ring and methylene (B1212753) bridge, and ring breathing modes. nih.govnih.gov

Spectral Simulation: The calculated frequencies and their corresponding intensities (IR intensities are related to the change in dipole moment, while Raman intensities relate to the change in polarizability) are then used to generate a theoretical spectrum. youtube.comarxiv.orgresearchgate.netnih.gov

For aminopyridines, DFT calculations have been shown to provide results that are in good agreement with experimental data, aiding in the detailed assignment of vibrational bands. nih.gov

Table 1: Predicted Vibrational Modes for this compound (Illustrative) This table is illustrative and based on typical values for similar functional groups. Precise values require specific DFT calculations.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Asymmetric Stretch (NH₂) | 3400 - 3500 | Medium-Strong | Weak |

| N-H Symmetric Stretch (NH₂) | 3300 - 3400 | Medium | Weak |

| C-H Aromatic Stretch | 3000 - 3100 | Weak-Medium | Strong |

| C-H Aliphatic Stretch (CH₂) | 2850 - 2960 | Medium | Medium |

| C=C, C=N Ring Stretching | 1400 - 1600 | Strong | Strong |

| N-H Bending (Scissoring) | 1590 - 1650 | Medium-Strong | Weak |

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) chemical shifts are a cornerstone of chemical structure elucidation. Theoretical prediction of ¹H and ¹³C NMR spectra can be achieved with high accuracy. The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT. rsc.orggaussian.comconicet.gov.arq-chem.comyoutube.com

The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then calculated by referencing this shielding to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). conicet.gov.ar The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. rsc.orgliverpool.ac.uk For pyridine derivatives, DFT-GIAO methods have been successfully used to assign complex spectra and differentiate between isomers. rsc.orgstenutz.eu Recently, machine learning approaches have also emerged as a rapid and accurate method for predicting chemical shifts based on large datasets of experimental values. nih.govresearchgate.netnih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative) Values are estimated based on substituent effects on a pyridine ring and are for illustrative purposes. Actual values depend on solvent and precise computational method.

| Proton | Predicted Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| H2 (Pyridine) | 7.8 - 8.0 | s (or d) |

| H4 (Pyridine) | 7.0 - 7.2 | dd |

| H5 (Pyridine) | 7.3 - 7.5 | d |

| CH₂ (Aminomethyl) | 3.8 - 4.0 | s |

| NH₂ (Aminomethyl) | 1.5 - 2.5 (variable) | s (broad) |

UV-Vis Absorption Spectra Calculations

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.netyoutube.comnih.govyoutube.comyoutube.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV-Vis light.

The calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comnih.gov For aromatic systems like pyridine, the main absorptions are typically due to π → π* transitions. The presence of amino groups (auxochromes) is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine, due to n → π* transitions and increased conjugation. researchgate.netchemrxiv.org The choice of functional and basis set, as well as the inclusion of solvent effects via models like PCM, is crucial for obtaining results that correlate well with experimental spectra. researchgate.netnih.gov

Table 3: Predicted UV-Vis Absorption for this compound in a Polar Solvent (Illustrative) This table is a theoretical estimation. Actual values require specific TD-DFT calculations.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | ~280 - 300 | High |

Theoretical Analysis of Reactivity and Protonation States

Computational methods are essential for quantifying the reactivity of molecules and predicting their behavior in acidic or basic environments.

Acidity and Basicity (pKa) Predictions of Amine and Pyridine Nitrogen

The compound this compound has three basic nitrogen atoms: the pyridine ring nitrogen, the nitrogen of the 3-amino group, and the nitrogen of the 6-aminomethyl group. Predicting the pKa values for each of these sites is key to understanding which sites will be protonated at a given pH.

Theoretical pKa calculations are typically performed using thermodynamic cycles that involve calculating the Gibbs free energy of protonation in both the gas phase and in solution. nih.govresearchgate.net High-level quantum chemical methods combined with a continuum solvent model are necessary for accurate predictions. nih.gov

For aminopyridines, the following trends are generally observed and would be expected to apply here:

Pyridine Nitrogen: The lone pair of the pyridine nitrogen is in an sp² hybrid orbital and does not participate in the aromatic system, making it available for protonation. Its basicity is influenced by the electronic effects of the substituents. libretexts.org The amino groups are electron-donating, which should increase the basicity (raise the pKa) of the pyridine nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2). reddit.comorganicchemistrytutor.comalfa-chemistry.com

Aromatic Amine (3-amino): The lone pair on the nitrogen of the 3-amino group can participate in resonance with the pyridine ring, which decreases its basicity.

Aliphatic Amine (6-aminomethyl): The nitrogen of the aminomethyl group is attached to an sp³ hybridized carbon. Its lone pair is localized and not involved in resonance with the ring, making this group significantly more basic than the aromatic amine group.

Therefore, the most basic site is predicted to be the aliphatic aminomethyl nitrogen, followed by the pyridine ring nitrogen, with the aromatic 3-amino group being the least basic. Computational studies on various aminopyridines have successfully predicted these relative basicities. nih.govresearchgate.net

Table 4: Predicted pKa Values for Ionizable Groups in this compound (Illustrative) These are estimated values based on analogous structures. Precise calculation requires specific high-level quantum chemical computations.

| Ionizable Group | Predicted pKa Range | Notes |

|---|---|---|

| Aminomethyl Group (R-CH₂-NH₃⁺) | 9.0 - 10.0 | Most basic site due to aliphatic nature. |

| Pyridine Ring Nitrogen (Py-H⁺) | 6.0 - 7.0 | More basic than pyridine due to electron-donating amino groups. |

Reaction Pathway Energetics and Transition State Characterization

Currently, there is no publicly available research that details the reaction pathway energetics or the characterization of transition states for reactions involving this compound. Such studies would typically involve high-level quantum mechanical calculations to map out the energy landscape of a chemical reaction, identifying the minimum energy paths and the structures of transient intermediates and transition states. This information is crucial for understanding reaction mechanisms and predicting reaction rates.

Computational Study of Derivatization Reactions